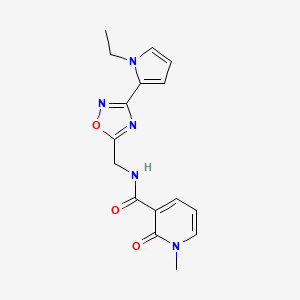

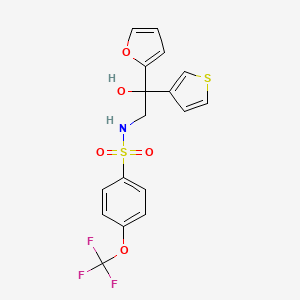

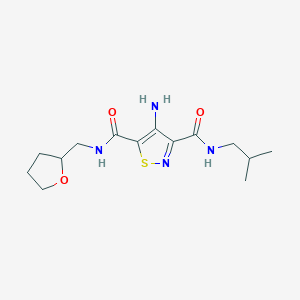

N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulfonamides, such as the one you’re asking about, are organic sulfur compounds that contain the radical -SO2NH2 . They are typically crystalline due to the rigidity of the functional group . Many important drugs contain the sulfonamide group .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine .Molecular Structure Analysis

The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Physical And Chemical Properties Analysis

Sulfonamides are typically crystalline due to the rigidity of the functional group .Scientific Research Applications

Synthesis and Antimicrobial Activities

Research has demonstrated the potential of compounds related to N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide in the field of medicinal chemistry. A notable study involved the synthesis of biologically active derivatives that exhibited significant antimicrobial activities against various bacterial and fungal strains. This suggests a promising avenue for the development of new antimicrobial agents based on the chemical framework of N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide (Babu, Pitchumani, & Ramesh, 2013).

Microwave-Assisted Synthesis for Antimicrobial Activity

Another study highlighted the convenience and rapidity of microwave-assisted synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, showcasing their significant antibacterial and antifungal activities. This research emphasizes the efficiency of microwave-assisted methods in producing compounds with potential antimicrobial properties (Raval, Naik, & Desai, 2012).

Prodrug Forms for Enhanced Drug Delivery

Investigations into prodrug forms of N-methylsulfonamides, including compounds structurally related to N-(3-(methylsulfonamido)phenyl)-5-oxo-1,4-thiazepane-3-carboxamide, have been conducted to enhance their solubility and lipophilicity, thereby improving their potential as drug candidates. These studies explore the kinetics of hydrolysis and propose N-acylation strategies to achieve prodrug objectives, offering insights into developing more effective therapeutic agents (Larsen, Bundgaard, & Lee, 1988).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[3-(methanesulfonamido)phenyl]-5-oxo-1,4-thiazepane-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c1-22(19,20)16-10-4-2-3-9(7-10)14-13(18)11-8-21-6-5-12(17)15-11/h2-4,7,11,16H,5-6,8H2,1H3,(H,14,18)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVREVAYRXTGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methanesulfonamidophenyl)-5-oxo-1,4-thiazepane-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

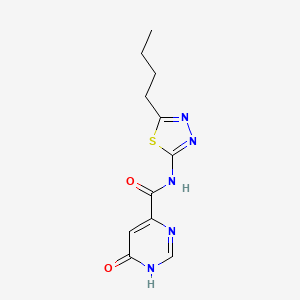

![3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2633421.png)

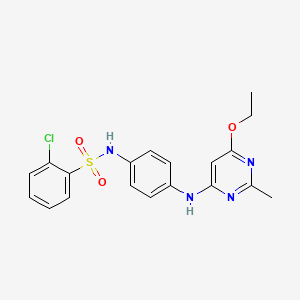

![3-[(2-Nitrophenyl)amino]propanenitrile](/img/structure/B2633429.png)

![6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2633430.png)

![2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2633435.png)

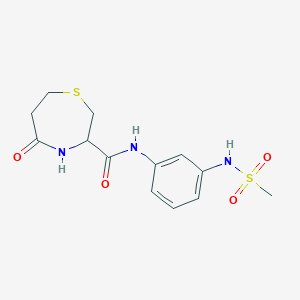

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2633438.png)